3-Hydrazinyl-6-methoxypyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

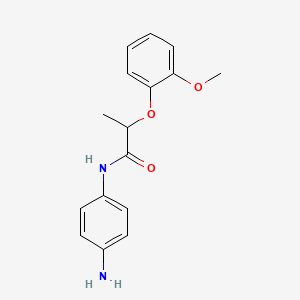

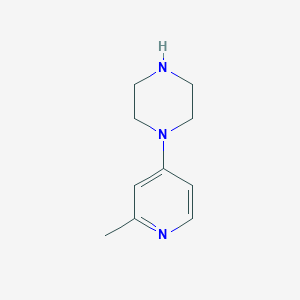

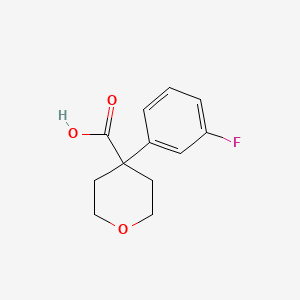

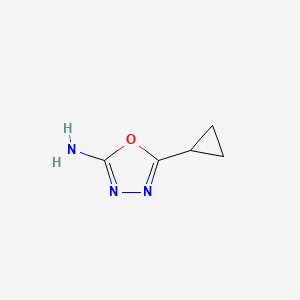

The compound has a pyridazine ring fused with a hydrazine moiety and a methoxy group. The molecular formula is C6H8N4O.Chemical Reactions Analysis

Methoxylation of 3, 4, 6-trichloropyridazine with sodium methoxide was investigated in detail . Dimethoxylation of 1 afforded 6-chloro-3, 4-dimethoxypyridazine and a molecular complex which is composed of 5 and 3-chloro-4, 6-dimethoxypyridazine in a ratio of 1:1 .Physical And Chemical Properties Analysis

3-Hydrazinyl-6-methoxypyridazine is a white to yellow to brown solid . It has a molecular weight of 124.15 .Scientific Research Applications

Large Scale Synthesis

- A synthesis method for 3-chloro-5-methoxypyridazine was developed, which is closely related to 3-Hydrazinyl-6-methoxypyridazine. This method offers a superior route compared to previously described syntheses, indicating the potential for large-scale production of similar compounds (Bryant, Kunng, & South, 1995).

Structural and Reaction Studies

- The structure and reactions of aminopyridazinones, closely related to 3-Hydrazinyl-6-methoxypyridazine, have been confirmed through various experiments, illustrating the chemical properties and reactivity of these compounds (Al-Azawe & Elvidge, 1974).

Antimicrobial Evaluation

- A study on the glycosylation of sugar hydrazones related to 3-Hydrazinyl-6-methoxypyridazine showed that these compounds have potential as antimicrobial agents, indicating their use in pharmaceutical applications (El‐Barbary, Hafiz, & Abdel-wahed, 2010).

Aza Analogues and Derivatives

- The synthesis and reactions of aza analogues of pteridine, including compounds similar to 3-Hydrazinyl-6-methoxypyridazine, have been described. These studies contribute to the understanding of the chemical behavior of such compounds (Brown & Lynn, 1973).

Synthesis for Anti-HAV Evaluation

- Pyridazine derivatives, including those similar to 3-Hydrazinyl-6-methoxypyridazine, were synthesized and evaluated for antiviral activity against hepatitis A virus (HAV), highlighting their potential use in antiviral therapies (Flefel et al., 2017).

Novel Synthesis Methods

- New synthetic routes for 6-methoxypyridazine-3-carboxylic acid, a compound related to 3-Hydrazinyl-6-methoxypyridazine, were discovered, showcasing advancements in the synthesis of such compounds (Ju Xiu-lian, 2011).

Pharmacological Evaluations

- A study on the pharmacological evaluations of pyridazolopyridiazine candidates, which include derivatives of 3-Hydrazinyl-6-methoxypyridazine, indicated their potential as anti-inflammatory and antimicrobial agents (Fayed et al., 2014).

Safety and Hazards

The compound has hazard statements H302, H315, H319, H335 indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name |

(6-methoxypyridazin-3-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-10-5-3-2-4(7-6)8-9-5/h2-3H,6H2,1H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUHRAAAPRMRHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586093 |

Source

|

| Record name | 3-Hydrazinyl-6-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99419-04-2 |

Source

|

| Record name | 3-Hydrazinyl-6-methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one 1,1-dioxide](/img/structure/B1317788.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine](/img/structure/B1317799.png)